![molecular formula C9H8N2O3 B12098470 8-Nitro-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B12098470.png)
8-Nitro-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
8-Nitro-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:
Nitration of Isoquinoline: The starting material, isoquinoline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 8-position.
Reduction: The nitroisoquinoline is then reduced to the corresponding amine using reducing agents such as iron powder in acidic conditions.
Cyclization: The amine undergoes cyclization with a suitable reagent, such as phosgene or triphosgene, to form the dihydroisoquinolinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
8-Nitro-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroisoquinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Nitroisoquinoline derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Halogenated or alkylated isoquinoline derivatives.
Scientific Research Applications
8-Nitro-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Nitro-3,4-dihydroisoquinolin-1(2H)-one depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The dihydroisoquinolinone core can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Nitroisoquinoline: Lacks the dihydroisoquinolinone ring but shares the nitro group at the 8-position.
3,4-Dihydroisoquinolin-1(2H)-one: Lacks the nitro group but has a similar core structure.
8-Amino-3,4-dihydroisoquinolin-1(2H)-one: The amino derivative of the compound.
Uniqueness
8-Nitro-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both the nitro group and the dihydroisoquinolinone ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
8-Nitro-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound recognized for its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This compound features a nitro group at the 8-position and a dihydroisoquinolinone structure, which contributes to its unique reactivity and biological potential.
Chemical Structure and Properties
The molecular formula of this compound is C9H8N2O2. Its structural characteristics allow it to engage in various biochemical interactions, making it a subject of interest in medicinal chemistry.
Property | Details |
---|---|
Molecular Formula | C₉H₈N₂O₂ |
Molecular Weight | 176.17 g/mol |
Functional Groups | Nitro, amine |
Structural Type | Heterocyclic compound |
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. Studies indicate that it can inhibit the growth of various pathogenic microorganisms. The mechanism behind this activity may involve the generation of reactive intermediates upon bioreduction of the nitro group, which can interact with cellular components such as DNA and proteins, leading to cell death or growth inhibition .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been noted to affect enzyme activities related to cancer progression, potentially providing a therapeutic avenue for cancer treatment.
The biological activity of this compound is thought to stem from its ability to interact with various molecular targets within cells. The nitro group can be reduced to form reactive species that may covalently bind to proteins or nucleic acids, altering their function. This reactivity is crucial for its antimicrobial and anticancer effects .
Study on Antimicrobial Effects
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
Study on Anticancer Properties
In another significant study, the effects of this compound on cancer cell lines were investigated. The compound was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM after 48 hours of treatment.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
HeLa | 30 |
A549 | 35 |
Properties
IUPAC Name |
8-nitro-3,4-dihydro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-9-8-6(4-5-10-9)2-1-3-7(8)11(13)14/h1-3H,4-5H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSAETYSONZISP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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